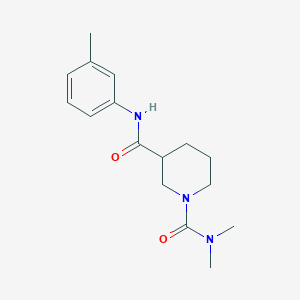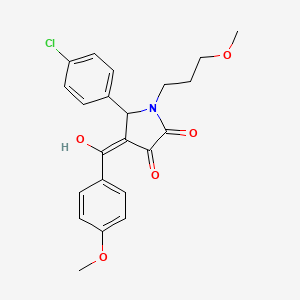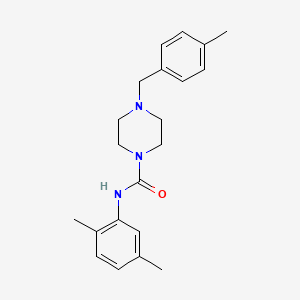![molecular formula C13H21N3O2 B5296126 N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5296126.png)
N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydrofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydrofuran-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as IMET or IMET-1. Its unique chemical structure and properties make it an attractive candidate for use in various scientific applications.
Wirkmechanismus
The mechanism of action of IMET-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell proliferation. Specifically, IMET-1 has been shown to inhibit the activity of the enzyme CD73, which is involved in the production of adenosine, a molecule that can promote tumor growth.
Biochemical and Physiological Effects:
IMET-1 has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell proliferation and the modulation of immune system function. Additionally, it has been shown to have anti-inflammatory effects, which could have implications for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of IMET-1 is its potential as a tool for studying protein-protein interactions, which could have significant implications for drug discovery. Additionally, its activity against certain types of cancer cells makes it a potential candidate for use in cancer therapy. However, there are also limitations to its use in lab experiments, including its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are a number of potential future directions for research on IMET-1. One area of focus could be on further elucidating its mechanism of action, which could help to identify potential targets for cancer therapy. Additionally, research could be conducted to explore the potential use of IMET-1 in combination with other drugs or therapies for the treatment of cancer. Finally, further studies could be conducted to explore its potential as a tool for studying protein-protein interactions and its implications for drug discovery.
Synthesemethoden
The synthesis of IMET-1 involves a multi-step process that requires the use of various reagents and catalysts. The process begins with the reaction of isopropylamine with 2-chloroacetyl tetrahydrofuran to form N-isopropyltetrahydrofuran-3-carboxamide. This intermediate compound is then reacted with 1-methylimidazole and sodium hydride to produce the final product, N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydrofuran-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
IMET-1 has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to have promising activity against certain types of cancer cells, making it a potential candidate for use in cancer therapy. Additionally, IMET-1 has been studied for its potential use as a tool for studying protein-protein interactions, which could have significant implications for drug discovery.
Eigenschaften
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-yloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10(2)16(8-12-14-5-6-15(12)3)13(17)11-4-7-18-9-11/h5-6,10-11H,4,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDVFZILXOLYOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC=CN1C)C(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydrofuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR*,5S*,6S*,7aS*)-2-[4-(1H-pyrazol-3-yl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5296066.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5296080.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B5296086.png)
![[2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5296100.png)

![7-[3-(1H-pyrazol-1-yl)propanoyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5296116.png)
![1,1'-[(4-chlorophenyl)methylene]dipiperidine](/img/structure/B5296124.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5296133.png)
![N-(cyclopropylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5296134.png)
![1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine](/img/structure/B5296140.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B5296146.png)
![1-(2-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5296150.png)